![molecular formula C16H9Br2NOS2 B12127141 3-(3-Bromophenyl)-5-[(3-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127141.png)

3-(3-Bromophenyl)-5-[(3-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

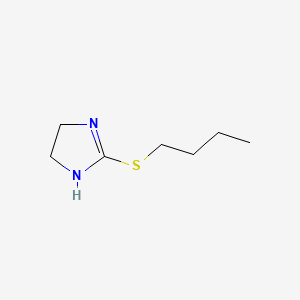

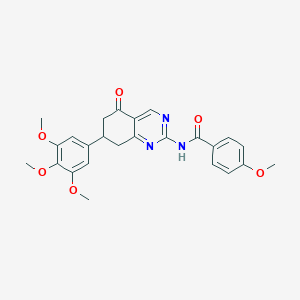

La 3-(3-Bromophényl)-5-[(3-bromophényl)méthylène]-2-thioxo-1,3-thiazolidin-4-one est un composé organique synthétique appartenant à la famille des thiazolidinones. Ce composé est caractérisé par la présence d'atomes de brome sur les cycles phényles et un groupe thioxo attaché au noyau thiazolidinone.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de la 3-(3-Bromophényl)-5-[(3-bromophényl)méthylène]-2-thioxo-1,3-thiazolidin-4-one implique généralement les étapes suivantes :

-

Formation du noyau thiazolidinone : La première étape implique la réaction d'un dérivé de thiourée avec une α-halocétone appropriée pour former le noyau thiazolidinone. Cette réaction est généralement réalisée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium.

-

Bromation : Les cycles phényles sont bromés en utilisant du brome ou du N-bromosuccinimide (NBS) dans un solvant approprié comme le chloroforme ou le tétrachlorure de carbone. La réaction est généralement effectuée à température ambiante ou à des températures légèrement plus élevées pour assurer une bromation complète.

-

Formation du pont méthylène : La dernière étape implique la formation du pont méthylène entre les deux groupes bromophényles. Ceci est obtenu en faisant réagir la thiazolidinone bromée avec un aldéhyde approprié en conditions basiques, en utilisant souvent l'hydroxyde de sodium ou l'hydroxyde de potassium comme base.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies synthétiques similaires, mais à plus grande échelle. Les réactions sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.

Analyse Des Réactions Chimiques

Types de réactions

-

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe thioxo, conduisant à la formation de sulfoxydes ou de sulfones. Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque (m-CPBA).

-

Réduction : Les réactions de réduction peuvent cibler les atomes de brome ou le groupe thioxo. Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.

-

Substitution : Les atomes de brome sur les cycles phényles peuvent être substitués par divers nucléophiles, notamment des amines, des thiols et des alcoolates. Ceci est souvent réalisé en conditions basiques en utilisant des réactifs tels que l'hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu).

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, m-CPBA

Réduction : LiAlH4, NaBH4

Substitution : NaH, KOtBu

Principaux produits formés

Oxydation : Sulfoxydes, sulfones

Réduction : Produits déhalogénés, dérivés thioxo réduits

Substitution : Dérivés amino, thiol ou alcoxy

Applications de la recherche scientifique

Chimie

En chimie, la 3-(3-Bromophényl)-5-[(3-bromophényl)méthylène]-2-thioxo-1,3-thiazolidin-4-one est utilisée comme élément constitutif pour la synthèse de molécules plus complexes. Sa réactivité en fait un intermédiaire précieux en synthèse organique.

Biologie

En recherche biologique, ce composé a été étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux. Sa capacité à interagir avec les macromolécules biologiques, telles que les protéines et l'ADN, en fait un candidat pour le développement de médicaments.

Médecine

En chimie médicinale, les dérivés de ce composé sont explorés pour leurs propriétés pharmacologiques. Des études ont montré que des modifications du noyau thiazolidinone peuvent conduire à des composés ayant un potentiel thérapeutique significatif, y compris des activités anti-inflammatoires et antivirales.

Industrie

Dans le secteur industriel, ce composé est utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.

Mécanisme d'action

Le mécanisme d'action de la 3-(3-Bromophényl)-5-[(3-bromophényl)méthylène]-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Le groupe thioxo peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, conduisant à l'inhibition de l'activité enzymatique. De plus, les groupes bromophényles peuvent s'engager dans des interactions π-π avec des résidus aromatiques dans les protéines, modulant davantage leur fonction.

Applications De Recherche Scientifique

Chemistry

In chemistry, 3-(3-Bromophenyl)-5-[(3-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and DNA, makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. Studies have shown that modifications to the thiazolidinone core can lead to compounds with significant therapeutic potential, including anti-inflammatory and antiviral activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 3-(3-Bromophenyl)-5-[(3-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparaison Avec Des Composés Similaires

Composés similaires

- 3-(4-Bromophényl)-5-[(4-bromophényl)méthylène]-2-thioxo-1,3-thiazolidin-4-one

- 3-(3-Chlorophényl)-5-[(3-chlorophényl)méthylène]-2-thioxo-1,3-thiazolidin-4-one

- 3-(3-Fluorophényl)-5-[(3-fluorophényl)méthylène]-2-thioxo-1,3-thiazolidin-4-one

Unicité

Comparée à des composés similaires, la 3-(3-Bromophényl)-5-[(3-bromophényl)méthylène]-2-thioxo-1,3-thiazolidin-4-one est unique en raison de la présence d'atomes de brome, qui augmentent sa réactivité et son potentiel pour former des dérivés divers. Les atomes de brome contribuent également à son activité biologique, ce qui en fait un candidat plus puissant dans les applications de chimie médicinale.

Propriétés

Formule moléculaire |

C16H9Br2NOS2 |

|---|---|

Poids moléculaire |

455.2 g/mol |

Nom IUPAC |

(5Z)-3-(3-bromophenyl)-5-[(3-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H9Br2NOS2/c17-11-4-1-3-10(7-11)8-14-15(20)19(16(21)22-14)13-6-2-5-12(18)9-13/h1-9H/b14-8- |

Clé InChI |

GAHVTORNWRGGOG-ZSOIEALJSA-N |

SMILES isomérique |

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br |

SMILES canonique |

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-1-methyl-9-(3-methylphenyl)-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B12127059.png)

![Tetrazolo[1,5-a]quinoxalin-4-amine, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-](/img/structure/B12127061.png)

![2-amino-1-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127066.png)

![4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B12127069.png)

![(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12127088.png)

![2-[(3,5-Dimethoxyphenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12127097.png)

![2-(ethylsulfanyl)-6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12127101.png)

![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-methanol](/img/structure/B12127106.png)

![N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127126.png)

![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B12127132.png)